6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Design

This phenylpiperazine-pyridazine-3-thione (CAS 100241-61-0, ≥95%) is the strategic 3-thione congener of the validated rhinovirus capsid-binding inhibitor R 61837. Replacing the 3-methoxy group with a thione alters hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution—enabling systematic SAR interrogation of the VP1 hydrophobic pocket pharmacophore. The pyridazine-3-thione moiety serves as a versatile synthetic handle for S-alkylation, S-arylation, or thioether library generation. Deploy as a matched negative control in antiviral screening or as a building block for diversity-oriented synthesis. Ideal for medicinal chemistry programs exploring underexplored perturbations of the phenylpiperazine-pyridazine chemotype.

Molecular Formula C15H18N4S
Molecular Weight 286.4
CAS No. 100241-61-0
Cat. No. B2383842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
CAS100241-61-0
Molecular FormulaC15H18N4S
Molecular Weight286.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C3=NNC(=S)C=C3
InChIInChI=1S/C15H18N4S/c1-12-3-2-4-13(11-12)18-7-9-19(10-8-18)14-5-6-15(20)17-16-14/h2-6,11H,7-10H2,1H3,(H,17,20)
InChIKeyFTYUNMVTCDZLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione (CAS 100241-61-0) – Compound Identity and Class Context


6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione (CAS 100241-61-0, molecular formula C₁₅H₁₈N₄S, MW 286.4) is a synthetic heterocyclic small molecule belonging to the phenylpiperazine-pyridazine class. It is supplied as a research-grade building block with typical commercial purity of ≥95% . The compound is structurally characterized by a pyridazine-3(2H)-thione core substituted at the 6-position with a 4-(3-methylphenyl)piperazin-1-yl moiety . No peer-reviewed pharmacological characterization with quantitative comparator data was identified for this specific compound in publicly searchable primary literature, patents, or authoritative bioactivity databases as of the search date.

Why Generic Substitution Fails for 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione


Within the phenylpiperazine-pyridazine chemotype, minor structural modifications produce profound shifts in biological target engagement. The closest characterized analog, R 61837 (3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine, CAS 100241-46-1), is a validated rhinovirus capsid-binding inhibitor with demonstrated antiviral potency across 100 serotypes and a known binding mode in the VP1 hydrophobic pocket [1]. Replacement of the 3-methoxy group with a 3-thione moiety (the target compound) alters hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution on the pyridazine ring, which can fundamentally change target affinity and selectivity profiles [2]. Without direct comparative pharmacological data, no assumption of functional equivalence between the methoxy and thione congeners—or any other phenylpiperazine analog—is scientifically justified.

Quantitative Differentiation Evidence for 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione


Physicochemical Differentiation: Thione vs. Methoxy Congener (R 61837) – Hydrogen-Bond Donor Capacity

The target compound differs from the closely related antiviral agent R 61837 by replacement of the 3-methoxy substituent with a 3-thione group. This substitution introduces a hydrogen-bond donor (N–H in the thione tautomer) absent in R 61837 and alters the heterocycle's electronic character. The thione group can participate in tautomeric equilibria (thione–thiol) that are not available to the methoxy analog, potentially enabling different binding interactions [1]. Computational studies on pyridazine-3(2H)-thione systems indicate that the thione sulfur atom carries greater negative electrostatic potential than the oxygen of a methoxy group, which may enhance interactions with positively charged residues in target binding pockets [2].

Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Design

Recommended Research Application Scenarios for 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione


Structure-Activity Relationship (SAR) Probe in Pyridazine-Based Antiviral or CNS Programs

This compound is most appropriately deployed as a chemical probe to interrogate the functional consequences of replacing the 3-methoxy group (as in R 61837) with a 3-thione moiety on the pyridazine scaffold. Researchers investigating rhinovirus capsid-binding inhibitors or CNS-active phenylpiperazines can use this compound to assess whether the thione modification preserves, enhances, or ablates target binding. Procurement is justified in academic or industrial medicinal chemistry programs conducting systematic SAR exploration where the 3-thione variant represents a logical and underexplored perturbation of a validated pharmacophore [1].

Synthetic Intermediate for Derivatization via Thione Reactivity

The pyridazine-3-thione group is a versatile synthetic handle for S-alkylation, S-arylation, or conversion to thioether and sulfanyl derivatives, enabling generation of focused compound libraries. This distinguishes the target compound from its 3-methoxy or 3-chloro congeners, which require different reaction conditions for further functionalization. Laboratories engaged in diversity-oriented synthesis or late-stage functionalization of pyridazine scaffolds may find strategic value in procuring this building block [2].

Negative Control or Comparator in Methoxy-Pyridazine Bioassays

Given the established antiviral activity of the methoxy congener R 61837 against human rhinovirus, this thione analog can serve as a structurally matched negative control or selectivity comparator in antiviral screening campaigns. Its use allows determination of whether observed biological effects are specifically linked to the 3-methoxy pharmacophore or are more broadly shared across the phenylpiperazine-pyridazine chemotype [1].

Reference Standard for Analytical Method Development

With a certified purity of ≥95% (commercial specification), this compound can function as a reference standard for HPLC, LC-MS, or NMR method development and validation in laboratories working with pyridazine-containing compound collections. It may serve as a system suitability standard or calibration reference, particularly when differentiating thione-containing species from their oxo- or chloro- analogs in complex mixtures .

Quote Request

Request a Quote for 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.